Ethyl 3-bromo-N-(tert-butoxycarbonyl)phenylalaninate

Übersicht

Beschreibung

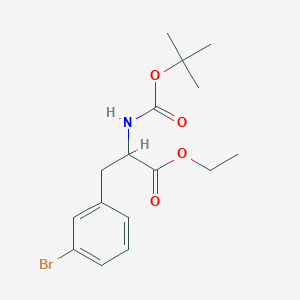

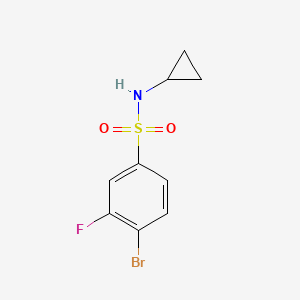

Ethyl 3-bromo-N-(tert-butoxycarbonyl)phenylalaninate , also known as Boc-protected bromophenylalanine ethyl ester , is a compound commonly used in organic synthesis for peptide and protein chemistry. It serves as a building block for the introduction of a bromine atom into peptide sequences.

Synthesis Analysis

The synthesis of this compound typically involves the following steps:

- Bromination : Ethyl phenylalaninate is brominated at the para position using a brominating agent.

- Protection : The resulting 3-bromoethyl phenylalaninate is then protected with a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions during subsequent steps.

- Esterification : The Boc-protected bromophenylalanine is esterified with ethanol to form the ethyl ester.

Molecular Structure Analysis

The molecular formula of Ethyl 3-bromo-N-(tert-butoxycarbonyl)phenylalaninate is C₁₄H₁₈BrNO₄ . It consists of an ethyl ester group, a bromine atom, and a Boc-protected phenylalanine moiety.

Chemical Reactions Analysis

- Peptide Synthesis : This compound can be incorporated into peptide chains during solid-phase peptide synthesis (SPPS) by coupling it with other amino acids.

- Cross-Coupling Reactions : The bromine atom allows for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups.

- Amide Bond Formation : The Boc-protected phenylalanine can participate in amide bond formation reactions.

Physical And Chemical Properties Analysis

- Melting Point : Varies depending on the specific form.

- Solubility : Soluble in organic solvents like ethanol and dichloromethane.

- Stability : Sensitive to moisture and light.

Wissenschaftliche Forschungsanwendungen

Application 1: Dipeptide Synthesis

- Summary of the Application : The compound is used in the synthesis of dipeptides. Specifically, it’s used in the creation of tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs), which are then used as starting materials in dipeptide synthesis .

- Methods of Application or Experimental Procedures : The Boc-AAILs are synthesized by neutralizing [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-AAILs without the addition of a base .

- Results or Outcomes : The dipeptides are produced in satisfactory yields in 15 minutes .

Application 2: Deprotection of Boc Amino Acids

- Summary of the Application : This compound could potentially be used in the deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid .

- Methods of Application or Experimental Procedures : The most common method for its deprotection uses TFA and generally requires large excesses (TFA:CH2Cl2 (1:1)), reaction times ranging from 2-16 h depending on the substrate and a tedious purification process .

- Results or Outcomes : The deprotection of Boc group utilizes (4M) HCl/dioxane . In a classic publication, Wang et al. reported deprotection of N-Boc aliphatic, aromatic and heterocyclic amine substrates using boiling water as a reaction medium, indicating the role of water as a dual acid/base catalyst at elevated temperature .

Application 3: Synthesis of N-carboxyanhydrides

- Summary of the Application : This compound could potentially be used in the synthesis of N-carboxyanhydrides, which are important intermediates in the production of polypeptides .

- Methods of Application or Experimental Procedures : The ring-opening polymerization in the presence of primary initiators proceeds rapidly in a controlled manner, producing well-defined poly(N-(3-tert-butoxy-3-oxopropyl) glycine) with controlled molecular weight and narrow molecular .

- Results or Outcomes : The resulting polymers have controlled molecular weights and narrow molecular weight distributions .

Application 4: Alkylating Agent

- Summary of the Application : This compound could potentially be used as an alkylating agent in the synthesis of certain compounds .

- Methods of Application or Experimental Procedures : The specific methods of application would depend on the compounds being synthesized .

- Results or Outcomes : The resulting compounds could have various applications in different fields of chemistry .

Application 5: Controlled Ring-Opening Polymerization

- Summary of the Application : This compound could potentially be used in the controlled ring-opening polymerization of N-carboxyanhydrides .

- Methods of Application or Experimental Procedures : The ring-opening polymerization in the presence of primary initiators proceeds rapidly in a controlled manner .

- Results or Outcomes : The resulting polymers have controlled molecular weights and narrow molecular weight distributions .

Safety And Hazards

- Toxicity : Handle with care due to potential toxicity.

- Hazardous Reactions : Avoid strong acids, bases, and oxidizing agents.

- Protective Measures : Use appropriate personal protective equipment (PPE).

Zukünftige Richtungen

Research on the applications of Boc-protected bromophenylalanine derivatives continues to expand. Investigations into their use as enzyme inhibitors, drug delivery systems, and bioconjugates are promising areas for future exploration.

Please note that this analysis is based on available information, and further research may yield additional insights. For more detailed references, you can explore the relevant papers1234.

Eigenschaften

IUPAC Name |

ethyl 3-(3-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BrNO4/c1-5-21-14(19)13(18-15(20)22-16(2,3)4)10-11-7-6-8-12(17)9-11/h6-9,13H,5,10H2,1-4H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTVUZOMRSCWUOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC(=CC=C1)Br)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-bromo-N-(tert-butoxycarbonyl)phenylalaninate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B1404077.png)

![5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole](/img/structure/B1404078.png)

![3-Amino-bicyclo[3.2.1]octan-8-ol](/img/structure/B1404082.png)

![6'-Fluoro-[2,3']bipyridinyl-3-carbonitrile](/img/structure/B1404093.png)

![Propane-2-sulfonic acid [4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide](/img/structure/B1404097.png)